molecular formula C33H37F3N2O5S2 B13030486 2-Pyridinesulfonamide, N-(4-(((6R)-5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)-5-(trifluoromethyl)- CAS No. 263842-80-4

2-Pyridinesulfonamide, N-(4-(((6R)-5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)-5-(trifluoromethyl)-

Cat. No.: B13030486
CAS No.: 263842-80-4
M. Wt: 662.8 g/mol
InChI Key: GADYTGWSPDSRHQ-JGCGQSQUSA-N
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Description

®-N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide is a complex organic compound that features a variety of functional groups, including a pyridine ring, a sulfonamide group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the sulfonamide group, and the addition of the trifluoromethyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a drug candidate due to its structural complexity and the presence of pharmacologically active groups. It could be studied for its effects on various biological pathways and its potential therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of ®-N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, pyridine derivatives, and trifluoromethyl-containing compounds. Examples include:

  • N-(4-(tert-Butyl)phenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide
  • 4-Hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-thiol

Uniqueness

What sets ®-N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a compound of interest for further research and development.

Properties

CAS No.

263842-80-4

Molecular Formula

C33H37F3N2O5S2

Molecular Weight

662.8 g/mol

IUPAC Name

N-[5-tert-butyl-4-[[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C33H37F3N2O5S2/c1-20(2)32(15-14-22-10-8-7-9-11-22)18-26(39)29(30(40)43-32)44-27-16-21(3)25(17-24(27)31(4,5)6)38-45(41,42)28-13-12-23(19-37-28)33(34,35)36/h7-13,16-17,19-20,38-39H,14-15,18H2,1-6H3/t32-/m1/s1

InChI Key

GADYTGWSPDSRHQ-JGCGQSQUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)C(C)(C)C)SC3=C(C[C@](OC3=O)(CCC4=CC=CC=C4)C(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=CC=C4)C(C)C)O

Origin of Product

United States

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